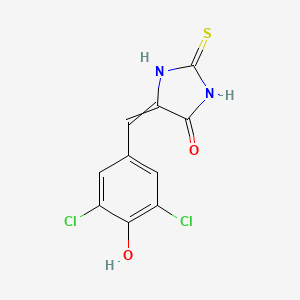

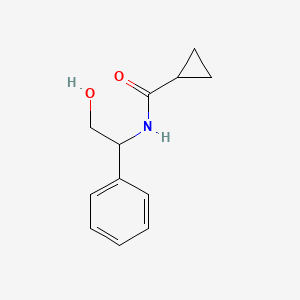

![molecular formula C11H8ClNO4S B2720175 Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate CAS No. 338982-48-2](/img/structure/B2720175.png)

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

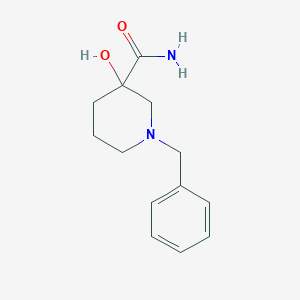

Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate is a chemical compound with the molecular formula C11H8ClNO4S and a molecular weight of 285.7 . It is used in pharmaceutical testing due to its high-quality reference standards .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using Suzuki–Miyaura coupling and catalytic protodeboronation of pinacol boronic esters . These methods involve transition metal-catalyzed carbon–carbon bond-forming reactions and the use of organoboron reagents .Molecular Structure Analysis

The molecular structure of this compound consists of an isoxazole ring attached to a thiophene ring via a carbonyl group . The ethyl group is attached to the isoxazole ring at the 3-position, and the thiophene ring is substituted with a chlorine atom at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have been involved in Suzuki–Miyaura coupling and catalytic protodeboronation of pinacol boronic esters . These reactions involve the formation of carbon–carbon bonds and the use of organoboron reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 285.7 . Additional properties such as boiling point, melting point, and density were not found in the retrieved sources.科学的研究の応用

Synthetic Studies and Chemical Reactions

Synthetic Applications in Bacitracin and Polyazanaphthalenes

The compound has been utilized in synthetic studies, such as in the synthesis of bacitracin analogs and polyazanaphthalenes. These studies explore the compound's role in isomerization reactions and its reactivity with nucleophilic reagents to form derivatives with potential biological activities (Hirotsu, Shiba, & Kaneko, 1970); (Harb, Hesien, Metwally, & Elnagdi, 1989).

Discovery of New Apoptosis-Inducing Agents

Research has also focused on the compound's role in the synthesis of new apoptosis-inducing agents for breast cancer, highlighting its potential in medicinal chemistry and drug discovery efforts (Gad et al., 2020).

Antimicrobial and Antioxidant Studies

- Antimicrobial and Antioxidant Properties: Some derivatives of Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate have been synthesized and screened for their antimicrobial and antioxidant activities. These studies suggest the compound's derivatives could serve as lead compounds in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Photolysis and Polymerization Studies

- Photolysis and Polymerization: Investigations into the photolysis of related isoxazole derivatives in amines and the role of certain derivatives as chain transfer agents in free radical polymerization kinetics offer insights into the compound's potential applications in material science and polymer chemistry (Ang & Prager, 1993); (Furuncuoglu, Ugur, Degirmenci, & Aviyente, 2010).

Material Science and Catalysis

- Catalysis and Material Science Applications: Further research into the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihyroisoxazole-4-carboxylate in amines and alcohols, as well as the study of ethyl 2-arylisoxazol-5-carboxylates for their photophysical properties and singlet oxygen activation, suggests the compound's utility in material science and as a sensitizer in photo-oxidation reactions (Ang & Prager, 1992); (Amati et al., 2010).

将来の方向性

While specific future directions for Ethyl 4-[(3-chloro-2-thienyl)carbonyl]-3-isoxazolecarboxylate were not found, similar compounds have been used in the synthesis of pharmaceuticals . Therefore, it can be inferred that this compound may also have potential applications in pharmaceutical synthesis.

特性

IUPAC Name |

ethyl 4-(3-chlorothiophene-2-carbonyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S/c1-2-16-11(15)8-6(5-17-13-8)9(14)10-7(12)3-4-18-10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJAJYWNJPZOFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=C(C=CS2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

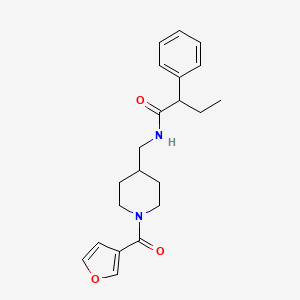

![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)

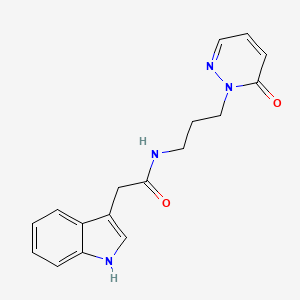

![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)

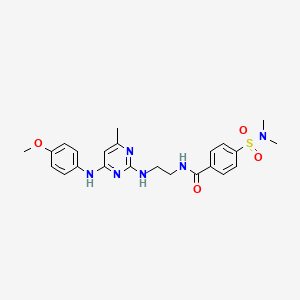

![Benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2720110.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)

![(2Z)-4-{[4-(diethylamino)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B2720114.png)